molecular formula C10H6BrClN2O B13273882 2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzaldehyde

2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzaldehyde

Cat. No.: B13273882
M. Wt: 285.52 g/mol
InChI Key: XFUVUUUDXMNRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzaldehyde is a chemical compound that features a pyrazole ring substituted with a bromine atom and a benzaldehyde moiety substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 4-chlorobenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: 2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzoic acid.

    Reduction Products: 2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzyl alcohol.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids that are critical for the biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.

    4-Chlorobenzaldehyde: A benzaldehyde derivative with a chlorine substituent.

    2-(4-Bromo-1H-pyrazol-1-yl)aniline: Another pyrazole derivative with an aniline moiety.

Uniqueness

2-(4-Bromo-1H-pyrazol-1-yl)-4-chlorobenzaldehyde is unique due to the presence of both a brominated pyrazole ring and a chlorinated benzaldehyde moiety. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C10H6BrClN2O

Molecular Weight

285.52 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-4-chlorobenzaldehyde

InChI

InChI=1S/C10H6BrClN2O/c11-8-4-13-14(5-8)10-3-9(12)2-1-7(10)6-15/h1-6H

InChI Key

XFUVUUUDXMNRJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=C(C=N2)Br)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.